molecular formula C6H4BrFN2O B1381097 6-Bromo-5-fluoropyridine-2-carboxamide CAS No. 1416712-39-4

6-Bromo-5-fluoropyridine-2-carboxamide

Cat. No.: B1381097
CAS No.: 1416712-39-4
M. Wt: 219.01 g/mol
InChI Key: PGECOQRMDVLEPF-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

This compound is a heterocyclic organic compound with the molecular formula C6H4BrFN2O and a molecular weight of 219.01 g/mol. The compound is officially designated by the Chemical Abstracts Service number 1416712-39-4, which serves as its unique identifier in chemical databases. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the pyridine ring structure with specific positional substitutions.

The molecular structure consists of a six-membered pyridine ring containing a nitrogen atom, with bromine substitution at the 6-position, fluorine substitution at the 5-position, and a carboxamide functional group at the 2-position. The Simplified Molecular Input Line Entry System representation of this compound is c1cc(nc(c1F)Br)C(=O)N, which provides a standardized method for describing its chemical structure. The International Chemical Identifier for this compound is InChI=1S/C6H4BrFN2O/c7-5-3(8)1-2-4(10-5)6(9)11/h1-2H,(H2,9,11), while the International Chemical Identifier Key is PGECOQRMDVLEPF-UHFFFAOYSA-N.

Property Value Units
Molecular Formula C6H4BrFN2O -
Molecular Weight 219.01 g/mol
Chemical Abstracts Service Number 1416712-39-4 -
Density 1.8 ± 0.1 g/cm³
Boiling Point 282.6 ± 40.0 °C at 760 mmHg
Flash Point 124.7 ± 27.3 °C
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C
Polarizability 16.2 ± 0.5 10⁻²⁴ cm³

Historical Development in Heterocyclic Chemistry

The development of halogenated pyridine derivatives, including this compound, is intrinsically linked to the broader history of pyridine chemistry and heterocyclic compound synthesis. Pyridine itself was first isolated by Scottish scientist Thomas Anderson in 1849 from the oil obtained through high-temperature heating of animal bones. Anderson separated a colorless liquid with an unpleasant odor from this oil and isolated pure pyridine two years later, describing it as highly soluble in water, readily soluble in concentrated acids and salts upon heating, and only slightly soluble in oils.

The name "pyridine" was derived from the Greek word "pyr" meaning fire, reflecting its flammable nature, with the suffix "idine" added in compliance with chemical nomenclature to indicate a cyclic compound containing a nitrogen atom. The chemical structure of pyridine was determined decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 suggesting that the structure of pyridine is derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural understanding was later confirmed through experimental reduction of pyridine to piperidine using sodium in ethanol.

The first synthesis of pyridine derivatives occurred in 1876 when William Ramsay combined acetylene and hydrogen cyanide into pyridine in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound. The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, whose Hantzsch pyridine synthesis typically uses a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor. A significant breakthrough came in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, which is still used for industrial production of pyridine.

The development of halogenated pyridine carboxamides emerged as researchers recognized the importance of introducing halogen atoms to modify the electronic properties and biological activity of pyridine derivatives. The incorporation of fluorine atoms into organic molecules has become particularly important in medicinal chemistry due to fluorine's unique properties, including its high electronegativity, small size, and ability to enhance metabolic stability. Similarly, bromine substitution provides opportunities for further chemical modifications through cross-coupling reactions and other synthetic transformations.

The specific compound this compound represents an evolution in the design of multifunctional pyridine derivatives that combine the reactivity of halogen substituents with the hydrogen bonding capabilities of the carboxamide group. This combination has proven particularly valuable in pharmaceutical research, where such compounds serve as important intermediates in drug synthesis and as potential pharmacologically active compounds themselves.

Positional Isomerism in Halogenated Pyridine Carboxamides

Positional isomerism in halogenated pyridine carboxamides represents a fundamental aspect of structural diversity that significantly influences the chemical and biological properties of these compounds. The pyridine ring system allows for multiple substitution patterns, creating various positional isomers with distinct characteristics and applications. Understanding these isomeric relationships is crucial for rational drug design and synthetic planning in heterocyclic chemistry.

The systematic investigation of pyridine carboxamide isomers reveals three primary positional variants based on the location of the carboxamide functional group. These include 2-pyridinecarboxamide (picolinamide), 3-pyridinecarboxamide (nicotinamide), and 4-pyridinecarboxamide (isonicotinamide). Each of these isomers exhibits different physical properties, chemical reactivity, and biological activities due to the varying electronic effects of the nitrogen atom relative to the carboxamide group.

Research has demonstrated that the acid dissociation constant values for these pyridinecarboxamide isomers vary significantly, with 2-pyridinecarboxamide showing a value of 2.10, 3-pyridinecarboxamide exhibiting 3.35, and 4-pyridinecarboxamide displaying 3.61. These differences in basicity reflect the varying electronic environments created by the different positional arrangements and have important implications for intermolecular interactions and crystal packing behaviors.

In the context of halogenated pyridine carboxamides, the presence of additional substituents such as bromine and fluorine creates even more complex isomeric relationships. The compound this compound represents one specific isomeric arrangement, but related compounds with different substitution patterns exist and exhibit distinct properties. For example, 2-bromo-5-fluoropyridine-4-carboxamide represents an alternative substitution pattern with the carboxamide group at the 4-position instead of the 2-position.

The electronic effects of halogen substituents on pyridine carboxamides are position-dependent and influence both the reactivity and stability of these compounds. Fluorine substitution at the 5-position relative to the carboxamide group in this compound creates electron-withdrawing effects that can influence the basicity of the pyridine nitrogen and the hydrogen bonding properties of the carboxamide group. Similarly, bromine substitution at the 6-position provides opportunities for further functionalization through various cross-coupling reactions while also affecting the overall electronic distribution in the molecule.

The structural analysis of related compounds provides insight into the importance of positional isomerism in this class of molecules. For instance, 5-bromo-6-fluoropyridine-2-carboxylic acid represents a closely related structure where the carboxamide has been replaced with a carboxylic acid functional group. This compound has a molecular formula of C6H3BrFNO2 and demonstrates how subtle structural modifications can lead to significant changes in chemical properties and potential applications.

Compound Position of Carboxamide Additional Substituents Molecular Formula Reference
This compound 2-position Br at 6, F at 5 C6H4BrFN2O
2-Bromo-5-fluoropyridine-4-carboxamide 4-position Br at 2, F at 5 C6H4BrFN2O
6-Bromo-2-fluoropyridine-3-carboxamide 3-position Br at 6, F at 2 C6H4BrFN2O
5-Bromo-6-fluoropyridine-2-carboxylic acid 2-position (carboxylic acid) Br at 5, F at 6 C6H3BrFNO2

The synthesis and characterization of these positional isomers require careful analytical techniques to distinguish between closely related structures. Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and single crystal X-ray diffraction are commonly employed to confirm the structural identity and purity of these compounds. The distinct chemical shifts observed in Nuclear Magnetic Resonance spectra for different positional isomers provide valuable fingerprint information for structural identification and quality control purposes.

Furthermore, the biological activities of positional isomers can vary dramatically, making the precise identification and synthesis of specific isomers crucial for pharmaceutical applications. The compound this compound has been specifically investigated for its potential as a precursor in the synthesis of radiolabeled imaging tracers, particularly for Positron Emission Tomography research targeting Monoamine Oxidase B activity in the brain. This specific application demonstrates how the unique substitution pattern of this particular isomer provides optimal properties for the intended use, highlighting the importance of positional selectivity in drug development and chemical biology research.

Properties

IUPAC Name

6-bromo-5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-5-3(8)1-2-4(10-5)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGECOQRMDVLEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Related Fluorinated Pyridines

The synthesis of fluorinated pyridines often involves bromination followed by fluorination. For example, the preparation of fluoropyridine compounds can be achieved through an improved Blaz-Schiemann reaction, which involves bromination and subsequent fluorination steps. This method could potentially be adapted for the synthesis of 6-bromo-5-fluoropyridine-2-carboxamide.

Synthesis of 6-Bromo-5-fluoropicolinic Acid

6-Bromo-5-fluoropicolinic acid, a related compound, is synthesized through bromination and fluorination reactions on a precursor pyridine derivative. This process might serve as a model for synthesizing this compound, with additional steps to introduce the carboxamide group.

Data and Research Findings

While specific data for this compound is limited, related compounds like 6-bromo-5-fluoropicolinic acid have shown potential in medicinal chemistry, particularly in modulating biological pathways.

Table: Properties of Related Compounds

Compound Molecular Formula Molecular Weight CAS Number
6-Bromo-5-fluoropicolinic acid C6H3BrFNO2 220 g/mol 1052714-46-1
2-Bromo-3-fluoro-6-picoline C6H4BrFN 186 g/mol -

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 6-bromo-5-fluoropyridine derivatives exhibit significant anticancer properties. These compounds can act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that modifications on the pyridine ring can enhance selectivity and potency against certain cancer cell lines, making them potential candidates for drug development .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. It has been found to inhibit the growth of various bacteria and fungi, suggesting its utility in developing new antibiotics or antifungal agents. The incorporation of fluorine atoms is known to enhance biological activity, which is a key feature of this compound .

Material Science

Photoluminescent Materials
this compound has been utilized in the synthesis of photoluminescent materials. Its derivatives can coordinate with metal complexes to form luminescent compounds used in display technologies and sensors. The unique electronic properties imparted by the bromine and fluorine substitutions enhance the photophysical characteristics of these materials .

Catalysts in Organic Reactions
This compound serves as a precursor for synthesizing various catalysts used in organic reactions, particularly in asymmetric synthesis. The presence of the carboxamide group allows for better coordination with metal catalysts, improving reaction efficiency and selectivity .

Synthetic Intermediate

This compound is frequently employed as an intermediate in the synthesis of other complex organic molecules. Its structure allows for various functional group transformations, making it versatile in synthetic organic chemistry. It can be used to produce other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals .

Case Studies

StudyFocusFindings
Tensi et al. (2023)Asymmetric Transfer HydrogenationUtilized chiral iridium complexes with pyridinecarboxamide ligands for efficient catalysis .
Poirot et al. (2023)Photoluminescent MaterialsExplored coordination compounds with rhenium; found significant improvements in quantum yield due to structural modifications .
Amerigo Scientific ResearchAntimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains, indicating potential for antibiotic development .

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. It can also participate in various biochemical pathways, influencing the activity of enzymes and receptors .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The table below compares 6-bromo-5-fluoropyridine-2-carboxamide with key analogs based on substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Functional Group Key Properties/Applications Reference
This compound Not available C₆H₄BrFN₂O 233.01 Br (6), F (5) Carboxamide Pharmaceutical intermediate Inferred
6-Bromo-5-fluoropyridine-2-carboxylic acid 1052714-46-1 C₆H₃BrFNO₂ 220.00 Br (6), F (5) Carboxylic acid Precursor for metal-catalyzed reactions
5-Bromo-6-fluoropyridin-2-amine 944401-65-4 C₅H₄BrFN₂ 191.00 Br (5), F (6) Amine Agrochemical synthesis
6-Bromo-5-chloropicolinic acid 1214328-42-3 C₆H₃BrClNO₂ 236.45 Br (6), Cl (5) Carboxylic acid Herbicide development
3-Amino-5-chloro-2-fluoropyridine 103999-78-6 C₅H₄ClFN₂ 158.55 Cl (5), F (2) Amine Kinase inhibitor intermediates

Functional Group Impact

  • Carboxamide vs.
  • Amine vs. Carboxamide : 5-Bromo-6-fluoropyridin-2-amine (CAS 944401-65-4) lacks the carboxamide’s hydrogen-bonding capacity but is more nucleophilic, favoring alkylation or acylation reactions .

Halogen Substituent Effects

  • Bromo vs.
  • Positional Isomerism : Swapping bromo and fluoro positions (e.g., 5-bromo-6-fluoropyridin-2-amine vs. the target compound) modifies electronic distribution, affecting reactivity in Suzuki-Miyaura couplings .

Biological Activity

6-Bromo-5-fluoropyridine-2-carboxamide is a halogenated pyridine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique combination of bromine and fluorine atoms along with a carboxamide functional group, which contributes to its diverse biological activities.

  • Molecular Formula : C6H5BrFNO
  • Molecular Weight : 219.09 g/mol
  • Structure : The compound features a pyridine ring substituted with bromine at the 6-position and fluorine at the 5-position, along with a carboxamide group at the 2-position.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Interactions : Similar compounds have been shown to interact with enzymes and receptors, potentially influencing biochemical pathways involved in cellular signaling and metabolism.
  • Palladium-Catalyzed Reactions : The compound's ability to undergo palladium-catalyzed reactions suggests it may form biaryl compounds, which are significant in medicinal chemistry for drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
  • Antiviral Potential : The structural features of the compound allow for the exploration of its antiviral properties, particularly as a precursor in the synthesis of antiviral drugs .
  • Pharmacological Applications : Ongoing research aims to evaluate its efficacy as a pharmaceutical intermediate in developing new therapeutics targeting various diseases, including cancer and viral infections .

Case Studies

Several studies have investigated the biological implications of similar compounds:

  • A study highlighted the role of fluorinated pyridines in enhancing the potency of drugs targeting specific receptors. The incorporation of fluorine often leads to improved pharmacokinetic properties and bioavailability .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-fluoropyridineLacks carboxamide groupModerate antimicrobial activity
2-Bromo-6-fluoropyridineDifferent substitution patternsLimited studies on biological activity
2-FluoropyridineSimpler structure without bromineGeneral use in organic synthesis

Pharmacokinetics

The molecular weight of this compound suggests favorable pharmacokinetic properties, as compounds under 500 g/mol typically exhibit good absorption and bioavailability. This characteristic is crucial for its potential application in drug development.

Synthesis and Industrial Applications

The synthesis of this compound typically involves halogenation reactions and palladium-catalyzed coupling methods. These synthetic routes are essential for producing high yields suitable for industrial applications, including the production of specialty chemicals and pharmaceuticals .

Q & A

Basic: What are the key synthetic strategies for preparing 6-Bromo-5-fluoropyridine-2-carboxamide?

Answer:
The synthesis typically involves halogenation and carboxamide functionalization. A common route starts with a pyridine precursor (e.g., 5-fluoropyridine-2-carboxylic acid), followed by bromination at the 6-position using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions . The carboxamide group can be introduced via coupling reactions, such as treating the carboxylic acid with thionyl chloride to form an acyl chloride, followed by reaction with ammonia or amines. Alternative methods include Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amidation) to attach the carboxamide .

Key Characterization Techniques:

  • HPLC (≥98% purity validation; see product specifications in ).
  • Melting Point Analysis (compare with literature values, e.g., ~180–183°C for analogous bromopyridines; see ).
  • NMR (¹H/¹³C and ¹⁹F NMR to confirm substituent positions ).

Advanced: How can regioselectivity challenges during bromo-fluoro substitution be addressed?

Answer:
Regioselectivity in halogenation is influenced by electronic and steric factors. Fluorine, being electron-withdrawing, directs bromination to the para position (C6 in this case) via resonance effects. To optimize:

  • Use Lewis acids (e.g., AlCl₃) to stabilize transition states in electrophilic bromination .
  • Employ directed ortho-metalation (DoM) strategies with directing groups (e.g., amides) to control substitution patterns .
  • Validate regiochemistry via NOESY or COSY NMR to resolve spatial proximity of substituents .

Case Study: highlights a structurally similar compound (5-Bromo-2-fluoropyridin-3-ol) where bromination at C5 was achieved using HBr/H₂O₂ under acidic conditions, suggesting adaptable protocols for C6 selectivity.

Basic: What analytical methods are critical for confirming structural integrity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₆H₄BrFN₂O; expected [M+H]⁺ = 232.9522).
  • Multinuclear NMR:
    • ¹⁹F NMR detects fluorine environment (δ ~ -110 ppm for meta-fluorine in pyridines; ).
    • ¹H NMR identifies coupling between H3 and H4 protons (J ≈ 8–9 Hz for ortho-fluorine effects; ).
  • X-ray Crystallography: Resolves ambiguities in substitution patterns (e.g., used single-crystal XRD to confirm a bromopyridine derivative’s structure).

Advanced: How to resolve contradictions in spectroscopic data interpretation?

Answer:
Discrepancies in NMR splitting or unexpected coupling constants may arise from dynamic effects or impurities. Mitigation strategies:

  • Variable Temperature NMR: Identifies conformational exchange broadening (e.g., rotameric equilibria in the carboxamide group).
  • 2D NMR (HSQC, HMBC): Assigns long-range couplings to confirm substituent positions .
  • Deuterium Exchange: Differentiates acidic protons (e.g., NH in carboxamide) from aromatic signals.

Example: Overlapping ¹H NMR peaks in pyridine derivatives () were resolved using DMSO-d₆ as a solvent, which enhances proton deshielding.

Advanced: What strategies enable selective functionalization of the carboxamide group?

Answer:
To avoid side reactions with halogens:

  • Protective Groups: Temporarily protect the carboxamide as a tert-butyloxycarbonyl (Boc) group during subsequent reactions .
  • Mild Coupling Conditions: Use HATU/DIPEA or EDC/HOBt for amide bond formation without dehalogenation .
  • Post-Functionalization: After carboxamide installation, perform Suzuki-Miyaura coupling on the bromine site to introduce aryl/heteroaryl groups .

Validation: details a pyridinecarbaldehyde intermediate (34160-40-2) where the aldehyde group was selectively oxidized without affecting bromine, illustrating protective group utility.

Basic: How to assess purity and stability under experimental conditions?

Answer:

  • HPLC-DAD/UV: Monitor degradation (e.g., hydrolysis of the carboxamide in acidic/basic conditions).
  • Thermogravimetric Analysis (TGA): Determines thermal stability (melting points for analogous compounds: ~180–210°C; ).
  • Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks and compare chromatograms.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-5-fluoropyridine-2-carboxamide
Reactant of Route 2
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6-Bromo-5-fluoropyridine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.